molecular formula C10H21NO3 B1485511 trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol CAS No. 2166408-19-9

trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol

Cat. No.: B1485511
CAS No.: 2166408-19-9
M. Wt: 203.28 g/mol
InChI Key: IVFLLPWPAUJDIY-YDYPAMBWSA-N
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Description

Trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H21NO3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Synthesis

  • Eight-Membered Hydrogen-Bonded Rings

    In the realm of organic synthesis, trans-2-[bis(2-hydroxypropyl)amino]cyclobutan-1-ol derivatives have been explored for their capacity to form eight-membered hydrogen-bonded rings. This is particularly evident in bis(cyclobutane) beta-dipeptides, which demonstrate a preference for forming these rings over six-membered alternatives in certain diastereomers (Torres et al., 2009).

  • Structural Rigidity in Molecules

    The compound has been utilized in the synthesis of beta-peptides, showcasing the cyclobutane ring's role as a structure-promoting unit. This is evident in studies where NMR structural analysis and DFT theoretical calculations have highlighted the formation of strong intramolecular hydrogen bonds, leading to highly rigid molecular structures (Izquierdo et al., 2005).

  • Intramolecular Amination

    The compound's derivatives have been studied for their potential in intramolecular amination processes. This involves the amination of intermediate cyclobutyl or cyclopropylmethyl carbenium ions, with the outcomes being influenced by various factors like the solvent used and ionization conditions (Skvorcova et al., 2017).

Supramolecular Chemistry

  • Formation of Supramolecular Complexes: In supramolecular chemistry, derivatives of this compound have been used in synthesizing dyads and triads. These complexes demonstrate the compound's versatile coordination behavior in forming structures with different metal precursors (Strabler et al., 2013).

Polymer Chemistry

  • Copolyesters with Photoreactive Units: The compound has found application in the synthesis of copolyesters that include photoreactive cyclobutane units in their main chain. These materials have been characterized using fast-atom bombardment mass spectrometry, affirming their structural integrity and potential for various applications (Montaudo et al., 1989).

Biomedical Applications

  • Scaffolds for Biomedical Purposes: Research has been conducted on using cyclobutane-containing scaffolds, derived from compounds like this compound, as intermediates in the stereoselective synthesis of materials for biomedical applications. These include surfactants, gelators, and metal cation ligands (Illa et al., 2019).

Material Science

  • Ring-Opening Metathesis Polymerizations: The compound has been investigated in the context of ring-opening metathesis polymerizations. This research is significant for the synthesis of polybutadienes with specific functionalities, which are important in material science (Perrott & Novak, 1996).

Properties

IUPAC Name

(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-7(12)5-11(6-8(2)13)9-3-4-10(9)14/h7-10,12-14H,3-6H2,1-2H3/t7?,8?,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFLLPWPAUJDIY-YDYPAMBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)O)C1CCC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN(CC(C)O)[C@@H]1CC[C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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